(Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid

Catalog No.
S8530673
CAS No.
M.F
C8H9BClNO2
M. Wt
197.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boroni...

Product Name

(Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid

IUPAC Name

[(Z)-1-(4-chloropyridin-2-yl)prop-1-en-2-yl]boronic acid

Molecular Formula

C8H9BClNO2

Molecular Weight

197.43 g/mol

InChI

InChI=1S/C8H9BClNO2/c1-6(9(12)13)4-8-5-7(10)2-3-11-8/h2-5,12-13H,1H3/b6-4+

InChI Key

DMSPYBRZMCGWLL-GQCTYLIASA-N

SMILES

B(C(=CC1=NC=CC(=C1)Cl)C)(O)O

Canonical SMILES

B(C(=CC1=NC=CC(=C1)Cl)C)(O)O

Isomeric SMILES

B(/C(=C/C1=NC=CC(=C1)Cl)/C)(O)O

(Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a 4-chloropyridine moiety. This compound is notable for its role in organic synthesis, specifically in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing carbon-carbon bonds in complex organic molecules. The molecular formula of this compound is C8_8H9_9BClNO2_2, and it has a molecular weight of approximately 197.43 g/mol .

  • Oxidation: The boronic acid group can be oxidized to yield boronic esters or borates.
  • Reduction: This compound can undergo reduction to form the corresponding borane derivative.
  • Substitution: The chloropyridine moiety can engage in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction: Commonly utilizes reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophiles such as amines, thiols, or alkoxides are used, often in the presence of a base to facilitate the reaction.

Major Products

The major products from these reactions include:

  • Oxidation: Boronic esters or borates.
  • Reduction: Borane derivatives.
  • Substitution: Various substituted pyridine derivatives, depending on the nucleophile employed.

While specific biological activity data on (Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid is limited, organoboron compounds generally exhibit diverse biological activities. They are often utilized in medicinal chemistry for drug development due to their ability to modify biomolecules and influence biological processes. Their application in targeting various biological pathways makes them valuable in therapeutic research.

The synthesis of (Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid typically involves:

  • Palladium-Catalyzed Cross-Coupling Reactions: This method involves reacting 4-chloropyridine with a suitable boronic acid derivative in the presence of a palladium catalyst and a base under controlled conditions. The reaction is generally conducted under an inert atmosphere at elevated temperatures to ensure complete conversion .
  • Industrial Production Methods: On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield. Automated systems are often used to precisely control reaction parameters such as temperature and pressure, along with high-throughput screening techniques to optimize synthesis.

(Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid finds numerous applications across various fields:

  • Organic Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules.
  • Biological Studies: The compound aids in modifying biomolecules, facilitating studies on biological processes and the development of new therapeutic agents.
  • Industrial

Research on interaction studies involving (Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid primarily focuses on its role in cross-coupling reactions and its interactions with palladium catalysts. The mechanism involves the formation of a palladium-boron complex that undergoes transmetalation with an organohalide, followed by reductive elimination to form carbon-carbon bonds. This process highlights its significance in synthetic organic chemistry and material science .

Several compounds share structural similarities with (Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acid, including:

Compound NameMolecular FormulaUnique Features
(4-Chloropyridin-3-yl)boronic acidC5_5H6_6BClNO2_2Different position of chlorine substitution
(Z)-(1-(3-Chloropyridin-2-yl)prop-1-en-2-yl)boronic acidC8_8H9_9BClNO2_2Variation in chlorine position affecting reactivity
(Z)-(1-(pyridin-2-yl)prop-1-en-2-yl)boronic acidC8_8H9_9BNO2_2Absence of chlorine substituent leading to different properties

Uniqueness

The uniqueness of (Z)-(1-(4-Chloropyridin-2-yl)prop-1-en-2-yll)boronic acid lies in its specific substitution pattern and its effectiveness as a reagent in Suzuki-Miyaura cross-coupling reactions. The presence of chlorine at the 4-position enhances its reactivity compared to other similar compounds, making it particularly valuable for synthetic applications .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

197.0414864 g/mol

Monoisotopic Mass

197.0414864 g/mol

Heavy Atom Count

13

Dates

Last modified: 02-18-2024

Explore Compound Types